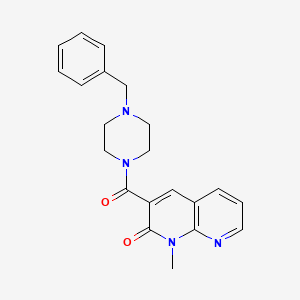

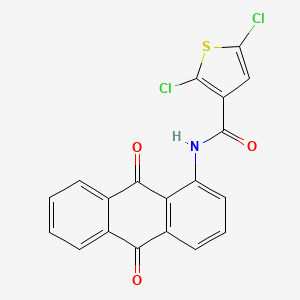

2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with α-, β- and ω-amino acids was used to synthesize new amino-acid derivatives of 9,10-anthraquinone . Experimental testing of the antimicrobial actions of the compounds synthesized demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .Aplicaciones Científicas De Investigación

Synthesis and Characterization

2,5-Dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-3-carboxamide and its derivatives have been synthesized and characterized in various studies, contributing significantly to the field of organic chemistry. These compounds have been explored for their potential in developing new materials with unique properties. For instance, their synthesis involves intricate processes that have been detailed in literature, providing a foundation for further research in designing compounds with specific functions (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021; G. Naganagowda, A. Petsom, 2011).

Antimicrobial Activity

The antimicrobial properties of compounds related to this compound have been a significant area of research. Studies have demonstrated that these compounds exhibit promising antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (YN Spoorthy, P. Kumar, T. S. Rani, L. Ravindranath, 2021; M. Gouda, M. Berghot, A. Shoeib, A. Khalil, 2010).

Electrochemical and Electrochromic Properties

The electrochemical synthesis of copolymers based on anthracene derivatives, including 2-(anthracen-9-yl)thiophene, has been explored, highlighting the potential of these compounds in creating multicolor electrochromic materials. Such materials could be utilized in various applications, from smart windows to display technologies, indicating the versatility of anthracene-based compounds in material science (Yi-jie Tao, Kai A. I. Zhang, Chaoyang Zhang, Haifeng Cheng, Chunlin Jiao, Yulei Zhao, 2016).

Organic Transistors

Research into ethynyl-substituted molecules with tetraceno[2,3-b]thiophene and anthra[2,3-b]thiophene cores, related to this compound, has uncovered their potential in thin-film transistors (TFTs). These findings open the door to developing advanced electronic devices with improved performance and functionality (M. Tang, A. Reichardt, T. Siegrist, S. Mannsfeld, Zhenan Bao, 2008).

Direcciones Futuras

The retrieved sources suggest that the synthesized amino-acid derivatives of 9,10-anthraquinone have demonstrated antibacterial and antifungal activities . This indicates the potential of these compounds in the development of new antimicrobial agents. Further study of the antitumor and antioxidant actions of the newly synthesized amino acid derivatives is also suggested .

Mecanismo De Acción

Target of Action

It has been found that similar compounds have demonstratedantibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis . These targets play a crucial role in the pathogenesis of various infectious diseases.

Mode of Action

It is known that similar compounds interact with their targets, leading to the inhibition of essential biological processes, thereby exerting their antimicrobial effects .

Biochemical Pathways

Given its antimicrobial activity, it can be inferred that it likely interferes with the essential biochemical pathways of the target organisms, leading to their inhibition .

Result of Action

The result of the action of this compound is the inhibition of the growth of the target organisms, as evidenced by its antimicrobial activity . This leads to a reduction in the severity of the infections caused by these organisms.

Análisis Bioquímico

Biochemical Properties

It has been synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The compound has been characterized by various spectroscopic methods .

Cellular Effects

Preliminary studies suggest that it may have potential antimicrobial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .

Molecular Mechanism

It is believed to interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Propiedades

IUPAC Name |

2,5-dichloro-N-(9,10-dioxoanthracen-1-yl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H9Cl2NO3S/c20-14-8-12(18(21)26-14)19(25)22-13-7-3-6-11-15(13)17(24)10-5-2-1-4-9(10)16(11)23/h1-8H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHQDZPSRXAUPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=C(SC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H9Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-4-methoxybenzamide](/img/structure/B2880884.png)

![6-(7-methoxy-1-benzofuran-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2880886.png)

![3-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}oxy)pyridine](/img/structure/B2880887.png)

![4-({4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2880888.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;tetrafluoroborate](/img/structure/B2880889.png)

![1-methyl-4-{[(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)methyl]sulfanyl}benzene](/img/structure/B2880892.png)

![5-(5-bromothiophen-2-yl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2880893.png)

![2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine](/img/structure/B2880894.png)

![2-Amino-4-(4-ethylphenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2880899.png)